3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride
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Overview
Description
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is an organic compound that features a bromophenyl group attached to a methoxypropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methoxypropan-1-amine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methoxypropan-1-amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylamine: Similar structure but lacks the methoxy group.
2-Methoxypropan-1-amine: Similar backbone but lacks the bromophenyl group.
3-(4-Chlorophenyl)-2-methoxypropan-1-amine hydrochloride: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both the bromophenyl and methoxy groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H15BrClNO |
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Molecular Weight |
280.59 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-10(7-12)6-8-2-4-9(11)5-3-8;/h2-5,10H,6-7,12H2,1H3;1H |
InChI Key |
OZWCSSCSWYNOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=C(C=C1)Br)CN.Cl |
Origin of Product |
United States |
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